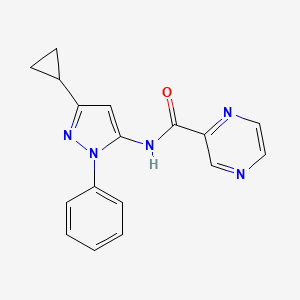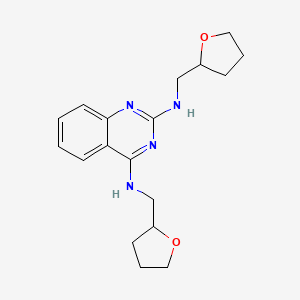
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPM is a member of the pyrrolidine family, which is known for its diverse biological activities. The unique structure of OPM allows it to interact with different biological targets, making it a promising candidate for drug discovery and other applications.
Mecanismo De Acción
The exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to interact with various biological targets, including ion channels, receptors, and enzymes. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to reduce seizure activity and increase pain threshold. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide also has limitations, including its relatively low potency and selectivity for specific biological targets. Additionally, the effects of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may vary depending on the experimental conditions and the biological system being studied.
Direcciones Futuras
There are several future directions for research on 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide for use in drug discovery. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide and its interactions with specific biological targets. Finally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
Métodos De Síntesis
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process, which involves the reaction of oxan-2-ylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is typically carried out under anhydrous conditions, and the resulting product is purified using column chromatography. The purity and yield of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been investigated for its potential use in treating addiction and other neurological disorders. In the field of materials science, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
1-(oxan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)10-5-3-6-13(10)8-9-4-1-2-7-15-9/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIGKQFQWLLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
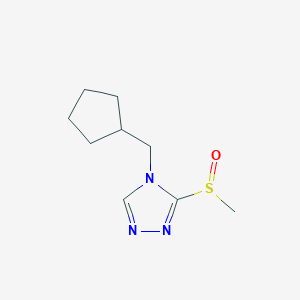
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
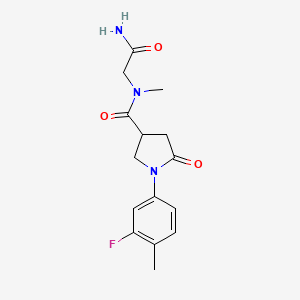
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)
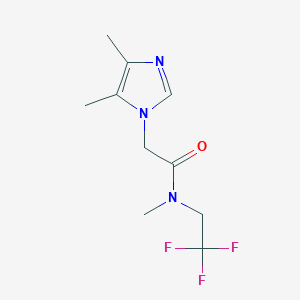
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
